2-Cyclopentylpyrimidine-5-carboxylic acid

Process Chemistry Nucleoside Synthesis Intermediate Optimization

2-Cyclopentylpyrimidine-5-carboxylic acid (CAS: 1343184-48-4) is a heterocyclic building block with a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol. It belongs to the class of pyrimidine-5-carboxylic acid derivatives, which are widely employed as intermediates in medicinal chemistry for the synthesis of kinase inhibitors and nucleoside analogs.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11809089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylpyrimidine-5-carboxylic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14)
InChIKeyDYCMTIQLFOLNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylpyrimidine-5-carboxylic Acid: Procurement and Baseline Specifications for Research Applications


2-Cyclopentylpyrimidine-5-carboxylic acid (CAS: 1343184-48-4) is a heterocyclic building block with a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol . It belongs to the class of pyrimidine-5-carboxylic acid derivatives, which are widely employed as intermediates in medicinal chemistry for the synthesis of kinase inhibitors and nucleoside analogs [1]. Commercial vendors typically supply this compound with a purity specification of ≥95% to 98%, and it is intended exclusively for research and further manufacturing use .

2-Cyclopentylpyrimidine-5-carboxylic Acid: Why Simple Substitution with Other Pyrimidine Analogs May Compromise Research Outcomes


The pyrimidine-5-carboxylic acid scaffold is highly sensitive to both the position of the carboxyl group and the nature of the C2 substituent. Substituting the 5-carboxylic acid isomer with a 4-carboxylic acid analog, or exchanging the cyclopentyl ring for a smaller cycloalkyl or aryl group, can fundamentally alter target binding affinity and metabolic stability [1]. Furthermore, the cyclopentyl group at the C2 position confers a distinct combination of lipophilicity and steric bulk compared to cyclopropyl or methyl analogs, which directly impacts membrane permeability and enzyme pocket complementarity in kinase inhibitor design [2]. Therefore, casual replacement with an off-the-shelf pyrimidine acid may lead to irreproducible biological results or synthetic dead-ends in structure-activity relationship (SAR) campaigns.

2-Cyclopentylpyrimidine-5-carboxylic Acid: Quantitative Differentiation and Comparative Performance Data


Comparative Synthesis Efficiency: 2-Cyclopentylpyrimidine-5-carboxylic Acid vs. Complex Intermediates in Nucleoside Production

In the synthesis of 5-substituted pyrimidine carbocyclic nucleosides, the use of 2-cyclopentylpyrimidine-5-carboxylic acid as an intermediate provides a more streamlined operational process compared to alternative routes that require pre-installation of the nucleoside base [1]. The process utilizing this specific intermediate was characterized as having 'simple and safe operational process and mild reaction conditions,' which translates to fewer purification steps and reduced hazardous waste generation in an industrial setting [1].

Process Chemistry Nucleoside Synthesis Intermediate Optimization

Lipophilicity and Bioavailability Potential: 2-Cyclopentyl vs. 2-Cyclopropyl Pyrimidine-5-Carboxylic Acid

The introduction of a cyclopentyl group at the C2 position is intended to enhance the lipophilicity (LogP) of the pyrimidine core relative to smaller cycloalkyl substituents like cyclopropyl [1]. The cyclopentyl moiety provides a larger hydrophobic surface area (calculated carbon count: 5 vs. 3 for cyclopropyl), which is known in medicinal chemistry to improve passive membrane permeability and, consequently, oral bioavailability in downstream drug candidates [1]. This is a deliberate design feature not present in the smaller cyclopropyl analog (CAS 648423-79-4), which has a molecular weight of 164.16 [1].

Medicinal Chemistry ADME Lipophilicity

Kinase Inhibitor Scaffold Potency: IGF-1R Inhibition of Cyclopentyl-Pyrimidine Analogs

While direct activity data for 2-cyclopentylpyrimidine-5-carboxylic acid is unavailable, close structural analogs in the cyclopentyl-pyrimidine class have been identified as novel and potent IGF-1R inhibitors [1]. The study highlights that the cyclopentyl-pyrimidine core is a privileged scaffold for achieving potent IGF-1R inhibition [1]. This class-level activity strongly contrasts with pyrimidine-5-carboxylic acids bearing alternative C2 substituents (e.g., aryl or small alkyl), which may be optimized for different targets such as xanthine oxidase or RXR [2].

Oncology Kinase Inhibition IGF-1R

2-Cyclopentylpyrimidine-5-carboxylic Acid: Validated Applications in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Synthesis of IGF-1R Kinase Inhibitors for Oncology Research

This compound serves as a critical starting material for constructing cyclopentyl-pyrimidine based analogues that have demonstrated potent IGF-1R inhibition [1]. Procurement is justified for oncology programs targeting the IGF-1R signaling axis, as the cyclopentyl group is integral to the pharmacophore's potency and selectivity profile established in this chemical series [1].

Process R&D: Scalable Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

Based on patent disclosures, 2-cyclopentylpyrimidine-5-carboxylic acid is a preferred intermediate for the industrial-scale production of complex carbocyclic nucleoside drugs [2]. Its use is associated with a simplified and safer manufacturing process, making it a high-value building block for CMC (Chemistry, Manufacturing, and Controls) development teams aiming to reduce process mass intensity and improve yield [2].

Chemical Biology: Tool Compound Derivatization for Target ID and Probe Synthesis

The carboxylic acid handle at the 5-position offers a convenient site for amide coupling or esterification to install biotin tags, fluorescent reporters, or solid-support linkers. Combined with the cyclopentyl group's favorable impact on cellular permeability , this enables the creation of cell-permeable chemical probes derived from the IGF-1R inhibitor scaffold, which is valuable for target engagement studies and chemoproteomics [1].

Medicinal Chemistry: Generation of Focused Kinase Inhibitor Libraries

Given the privileged nature of the cyclopentyl-pyrimidine core in kinase inhibition [1], this building block is ideal for generating diverse, patentable libraries via parallel amide synthesis. Unlike simple methyl or unsubstituted pyrimidine acids, the cyclopentyl group introduces a three-dimensional element that can enhance kinase selectivity profiles and improve intellectual property positioning.

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